Cas no 163734-01-8 (2-Amino-4,5-difluorophenol)

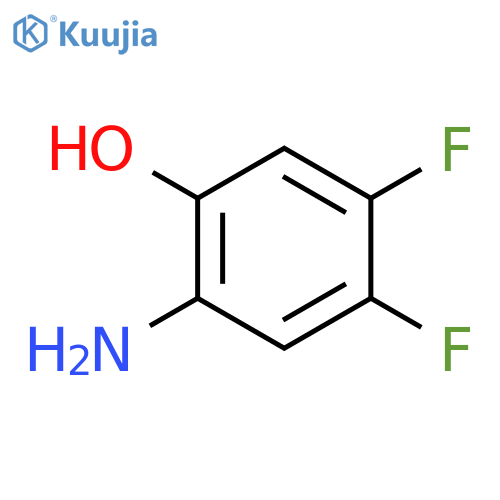

2-Amino-4,5-difluorophenol structure

商品名:2-Amino-4,5-difluorophenol

2-Amino-4,5-difluorophenol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4,5-difluorophenol

- 4,5-Difluoro-2-hydroxyaniline

- Phenol,2-amino-4,5-difluoro-

- 2-aminio-4,5-difluorophenol

- Phenol, 2-amino-4,5-difluoro- (9CI)

- PHENOL, 2-AMINO-4,5-DIFLUORO-

- PubChem3539

- 2-amino-4,5-diflourophenol

- TVVXWABORGVGEC-UHFFFAOYSA-N

- SBB086392

- 2-AMINO-4,5-DIFLUORO-PHENOL

- RP20972

- 3,4-DIFLUORO-6-HYDROXYANILINE

- XF10080

- AS06828

- AB00

- FT-0687044

- Z1203579394

- DTXSID30372207

- MFCD03094185

- PS-8964

- AKOS005256338

- A19884

- EN300-137009

- J-507813

- 163734-01-8

- SCHEMBL932471

- 2-Amino-4,5-difluorophenol 95%

- DB-064515

-

- MDL: MFCD03094185

- インチ: 1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2

- InChIKey: TVVXWABORGVGEC-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=C(C(=C1[H])N([H])[H])O[H])F

計算された属性

- せいみつぶんしりょう: 145.03400

- どういたいしつりょう: 145.03392011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.472±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 135-140°C

- ふってん: 267.0±40.0 ºC (760 Torr),

- フラッシュポイント: 115.3±27.3 ºC,

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

- PSA: 46.25000

- LogP: 1.83380

2-Amino-4,5-difluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB170536-1 g |

2-Amino-4,5-difluorophenol; . |

163734-01-8 | 1g |

€235.00 | 2023-05-07 | ||

| Enamine | EN300-137009-0.5g |

2-amino-4,5-difluorophenol |

163734-01-8 | 95% | 0.5g |

$62.0 | 2023-05-03 | |

| eNovation Chemicals LLC | Y0981008-10g |

2-Amino-4,5-difluorophenol |

163734-01-8 | 95% | 10g |

$800 | 2024-08-02 | |

| Apollo Scientific | PC2777-250mg |

2-Amino-4,5-difluorophenol |

163734-01-8 | 98% | 250mg |

£82.00 | 2025-02-21 | |

| Enamine | EN300-137009-0.05g |

2-amino-4,5-difluorophenol |

163734-01-8 | 95% | 0.05g |

$19.0 | 2023-05-03 | |

| Chemenu | CM250055-10g |

2-Amino-4,5-difluorophenol |

163734-01-8 | 95+% | 10g |

$524 | 2021-06-16 | |

| Chemenu | CM250055-5g |

2-Amino-4,5-difluorophenol |

163734-01-8 | 95+% | 5g |

$309 | 2022-06-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP101-50mg |

2-Amino-4,5-difluorophenol |

163734-01-8 | 98% | 50mg |

108.0CNY | 2021-07-12 | |

| Chemenu | CM250055-25g |

2-Amino-4,5-difluorophenol |

163734-01-8 | 95+% | 25g |

$1103 | 2021-06-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34350-5g |

2-Amino-4,5-difluorophenol |

163734-01-8 | 5g |

¥2516.0 | 2021-09-08 |

2-Amino-4,5-difluorophenol 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

163734-01-8 (2-Amino-4,5-difluorophenol) 関連製品

- 399-97-3(2-Amino-4-fluorophenol)

- 53981-24-1(2-Amino-5-fluorophenol)

- 115551-33-2(6-Amino-2,3-difluorophenol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:163734-01-8)2-Amino-4,5-difluorophenol

清らかである:99%/99%

はかる:5g/10g

価格 ($):459.0/819.0